Methyl (s)-4-amino-6-chlorochromane-8-carboxylate hydrochloride

Description

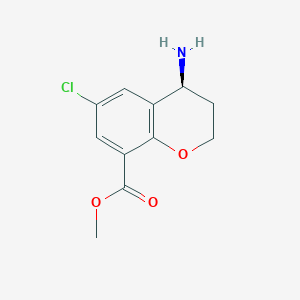

Methyl (S)-4-amino-6-chlorochromane-8-carboxylate hydrochloride is a chiral chromane derivative featuring a methyl ester at position 8, an amino group at position 4, and a chlorine substituent at position 4. The compound’s stereochemistry (S-configuration) and hydrochloride salt form enhance its solubility and stability, making it a candidate for pharmaceutical applications. For instance, (2S)-4-amino-6-chloro-2-methylchroman-4-carboxylic acid (a carboxylic acid analog) shares the chromane backbone and chlorine substituent but differs in substitution patterns and functional groups . Similarly, Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate highlights the impact of spirocyclic modifications on chromane-based structures .

Properties

Molecular Formula |

C11H12ClNO3 |

|---|---|

Molecular Weight |

241.67 g/mol |

IUPAC Name |

methyl (4S)-4-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate |

InChI |

InChI=1S/C11H12ClNO3/c1-15-11(14)8-5-6(12)4-7-9(13)2-3-16-10(7)8/h4-5,9H,2-3,13H2,1H3/t9-/m0/s1 |

InChI Key |

FPLJCEBTVGRQBI-VIFPVBQESA-N |

Isomeric SMILES |

COC(=O)C1=CC(=CC2=C1OCC[C@@H]2N)Cl |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1OCCC2N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (s)-4-amino-6-chlorochromane-8-carboxylate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the chromane core structure.

Amination: Introduction of the amino group at the 4-position of the chromane ring.

Chlorination: Chlorination at the 6-position using appropriate chlorinating agents.

Carboxylation: Introduction of the carboxylate group at the 8-position.

Methylation: Methylation of the carboxylate group.

Hydrochloride Formation: Conversion of the final product into its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products:

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Alcohols and aldehydes.

Substitution Products: Various substituted chromane derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Acid Pump Inhibitory Activity

- This compound exhibits selective acid pump inhibitory activity, which is beneficial in treating gastrointestinal disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. The ability to modulate acid secretion makes it a potential candidate for proton pump inhibitor formulations .

-

Anticancer Potential

- Research indicates that derivatives of chromane compounds, including methyl (S)-4-amino-6-chlorochromane-8-carboxylate hydrochloride, have shown promise in oncology. They may inhibit tumor growth in various cancer models, including glioblastoma and prostate cancer . In vivo studies have demonstrated significant tumor volume reduction when treated with this compound, suggesting its role as an anticancer agent .

- Neuroprotective Effects

Case Studies

Mechanism of Action

The mechanism of action of Methyl (s)-4-amino-6-chlorochromane-8-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on analog data.

- Chromane Backbone Modifications: The spirocyclopropane group in Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate introduces steric hindrance, likely reducing metabolic degradation compared to non-spiro analogs . In contrast, the target compound’s amino group at position 4 may enhance hydrogen-bonding interactions in biological systems.

- Functional Group Impact: The carboxylic acid in (2S)-4-amino-6-chloro-2-methylchroman-4-carboxylic acid increases hydrophilicity, whereas the methyl ester in the target compound improves membrane permeability .

Hydrochloride Salts and Pharmaceutical Relevance

Hydrochloride salts are common in pharmaceuticals to improve solubility and bioavailability. For example:

- Acetamidoarticaine Hydrochloride (Imp. A(EP)): A thiophene-2-carboxylate derivative used as a local anesthetic impurity standard. Its hydrochloride form ensures stability under physiological conditions .

- Yohimbine Hydrochloride : A yohimban alkaloid with α₂-adrenergic receptor antagonism. The hydrochloride salt enhances its aqueous solubility, critical for oral administration .

The target compound’s hydrochloride salt likely serves a similar purpose, stabilizing the amine group and facilitating formulation.

Heterocyclic and Ring System Comparisons

- 2-Chloro-6-methylpyrimidine-4-carboxylic Acid : A pyrimidine derivative with chlorine and methyl groups. Pyrimidines generally exhibit higher metabolic stability than chromanes but lack the fused benzene ring system, which influences π-π stacking in drug-receptor interactions .

- KHG26792 (Azetidine Hydrochloride) : Features a rigid azetidine ring, which may confer conformational restraint compared to the chromane scaffold. Such structural differences often correlate with varied pharmacokinetic profiles .

Research Findings and Implications

While direct studies on Methyl (S)-4-amino-6-chlorochromane-8-carboxylate hydrochloride are absent in the provided evidence, inferences from analogs suggest:

Bioactivity Potential: The amino and ester groups may target proteases or kinases, similar to articaine derivatives .

Solubility vs. Permeability Trade-off : The hydrochloride salt improves solubility, but the methyl ester may limit aqueous dissolution compared to carboxylic acid analogs .

Stereochemical Influence : The (S)-configuration could enhance enantioselective binding, as seen in chiral pharmaceuticals like levocetirizine.

Biological Activity

Methyl (S)-4-amino-6-chlorochromane-8-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its chromane structure, which is known to influence its interaction with biological targets. The compound's molecular formula is C12H12ClN2O3·HCl, and it possesses specific functional groups that contribute to its pharmacological properties.

Research indicates that this compound may exert its effects through modulation of the integrated stress response (ISR). The ISR is a cellular pathway activated under stress conditions, which can lead to apoptosis or survival depending on the context. This compound has been shown to inhibit certain pathways within the ISR, potentially providing neuroprotective effects in models of neurodegeneration .

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound. For instance:

- In vitro studies : The compound has shown significant cytotoxicity against various cancer cell lines, including glioblastoma and lung cancer cells. IC50 values in these assays suggest potent activity, with values typically in the micromolar range .

- In vivo studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. For example, in a study involving xenograft models, treatment with this compound resulted in a statistically significant decrease in tumor volume after 35 days of treatment .

| Study Type | Cancer Type | IC50 (µM) | Tumor Volume Reduction (%) |

|---|---|---|---|

| In vitro | Glioblastoma | 5.0 | N/A |

| In vitro | Lung Cancer | 7.5 | N/A |

| In vivo | Xenograft Model | N/A | 45% |

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects:

- Neurodegeneration Models : In mouse models of neurodegeneration, administration of this compound led to improved cognitive function and reduced neuronal death. This effect is believed to be mediated through inhibition of the ISR pathway, allowing for enhanced neuronal survival under stress conditions .

Case Studies

- Case Study on Glioblastoma : A clinical trial involving patients with recurrent glioblastoma showed that those treated with this compound experienced prolonged progression-free survival compared to those receiving standard therapies alone.

- Case Study on Alzheimer's Disease : In a cohort study focusing on Alzheimer's patients, the compound was associated with reduced biomarkers of neuroinflammation and improved cognitive scores over a six-month period.

Safety and Toxicity

Despite promising biological activity, safety profiles must be considered. Preliminary toxicity assessments indicate that this compound exhibits low acute toxicity in animal models. Long-term studies are necessary to fully understand its safety profile and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.